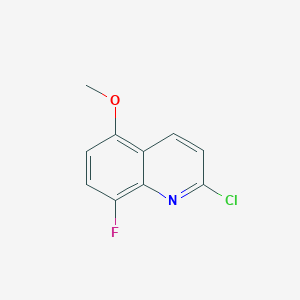

2-Chloro-8-fluoro-5-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-8-4-3-7(12)10-6(8)2-5-9(11)13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSXIMYTYQXDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522974-95-3 | |

| Record name | 2-chloro-8-fluoro-5-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro 8 Fluoro 5 Methoxyquinoline

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Chloro-8-fluoro-5-methoxyquinoline suggests that the quinoline (B57606) ring can be disconnected through various established methods. A primary disconnection strategy involves breaking the C-N and C-C bonds of the pyridine (B92270) ring portion of the quinoline system. This leads to a substituted aniline (B41778) as a key precursor.

Specifically, the target molecule can be retrosynthetically disconnected to a key intermediate, a substituted aniline, which already contains the fluoro and methoxy (B1213986) groups at the desired positions. A plausible key precursor is 2-fluoro-5-methoxyaniline (B1314495) . This precursor can then be subjected to a cyclization reaction to form the quinoline core. The chloro group at the 2-position can be introduced either during the cyclization process or as a subsequent functionalization step.

Another retrosynthetic approach could involve the initial formation of a quinolone (a quinoline with a carbonyl group) intermediate, which can then be converted to the chloro-substituted derivative. This strategy often involves condensation reactions between an aniline and a β-ketoester, as seen in the Conrad-Limpach synthesis.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Rationale for Selection |

| 2-Fluoro-5-methoxyaniline | Omitted for brevity | Contains the required fluoro and methoxy groups in the correct orientation on the aniline ring, which will become the benzene (B151609) portion of the quinoline. |

| Diethyl malonate or a similar three-carbon component | Omitted for brevity | Can provide the remaining carbon atoms required to form the pyridine ring of the quinoline. |

| Phosphorus oxychloride (POCl₃) | Omitted for brevity | A common reagent for both cyclization and chlorination in quinoline synthesis. |

Classical and Modern Synthetic Routes for this compound

The synthesis of this compound can be approached through several classical and modern synthetic methodologies. These routes typically involve the construction of the quinoline ring from a substituted aniline, followed by or concurrent with the introduction of the halogen substituents.

A multi-step synthesis starting from a substituted aniline is the most common approach for constructing the quinoline core. The choice of the specific named reaction depends on the desired substitution pattern and the availability of starting materials.

Several named reactions are available for the formation of the quinoline ring from anilines. These include the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach syntheses.

Skraup Synthesis : This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). For the synthesis of the target molecule, 2-fluoro-5-methoxyaniline would be the starting aniline. However, the harsh reaction conditions of the Skraup synthesis might not be compatible with the substituents. wikipedia.org

Doebner-von Miller Reaction : This is a more versatile method that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.org This could be a viable route, though controlling regioselectivity can be a challenge.

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.org The regioselectivity of the cyclization is influenced by the steric and electronic effects of the substituents on both the aniline and the diketone. wikipedia.org For the target molecule, reacting 2-fluoro-5-methoxyaniline with a suitable β-diketone could be a potential route.

Conrad-Limpach Synthesis : This synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction can be directed to form either a 4-hydroxyquinoline (B1666331) (at lower temperatures) or a 2-hydroxyquinoline (B72897) (at higher temperatures). synarchive.com The resulting hydroxyquinoline can then be converted to the corresponding chloroquinoline.

A plausible synthetic sequence could involve the Conrad-Limpach reaction of 2-fluoro-5-methoxyaniline with diethyl malonate. This would likely proceed through an intermediate Schiff base, followed by a thermal cyclization to form 8-fluoro-5-methoxy-4-hydroxyquinoline. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield 4-chloro-8-fluoro-5-methoxyquinoline. To obtain the desired 2-chloro isomer, a different cyclization strategy or starting materials would be necessary.

A more direct approach to the 2-chloro derivative could involve a Vilsmeier-Haack type reaction. For instance, the reaction of N-(2-fluoro-5-methoxyphenyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) could lead to the formation of this compound-3-carbaldehyde, which could then be decarbonylated.

The introduction of the chloro and fluoro substituents at the specific 2- and 8-positions is a critical aspect of the synthesis.

Fluorine Introduction : The fluorine atom is best introduced early in the synthesis, ideally being present on the starting aniline (i.e., 2-fluoro-5-methoxyaniline). Direct fluorination of the quinoline ring is often challenging and can lead to a mixture of products.

Chlorine Introduction : The chlorine atom at the 2-position can be introduced in several ways. One common method is the conversion of a 2-hydroxyquinoline (or its tautomer, a 2-quinolone) to a 2-chloroquinoline (B121035) using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This would be a key step if a Conrad-Limpach or similar synthesis yielding a hydroxyquinoline is employed.

Regioselective halogenation of the quinoline ring is also a possibility. Metal-free protocols for the C5-halogenation of 8-substituted quinolines have been developed, suggesting that the electronic nature of the substituents plays a crucial role in directing the halogenation. nih.gov However, direct and selective chlorination at the C2 position of an 8-fluoro-5-methoxyquinoline (B3058291) would require specific conditions to overcome the directing effects of the existing substituents.

Similar to the fluorine atom, the methoxy group is most conveniently introduced as part of the aniline starting material (i.e., 2-fluoro-5-methoxyaniline). This avoids potential issues with regioselectivity that could arise from attempting to methoxylate the quinoline ring at a later stage. The synthesis of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline (B1678124) is a known transformation, suggesting that if a hydroxy group were present at the 5-position, it could be methylated. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolines is an area of active research, aiming to reduce the environmental impact of these processes.

Use of Greener Solvents : Traditional quinoline syntheses often employ hazardous solvents. Green alternatives such as water, ethanol (B145695), isopropanol, and ionic liquids are being explored. tandfonline.com For instance, some multi-component reactions for quinoline synthesis have been successfully carried out in ethanol or water. tandfonline.comnih.gov

Catalysis : The use of catalysts can improve reaction efficiency and reduce waste. Nanocatalysts, in particular, are gaining attention for their high activity and recyclability in quinoline synthesis. nih.gov The use of reusable solid acid catalysts, like silica-propylsulfonic acid, in Friedländer cyclizations is another green approach. researchgate.net For halogenation, metal-free catalytic systems are being developed to avoid the use of toxic heavy metals. nih.gov

Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of quinolines, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating. numberanalytics.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. This could involve, for example, a one-pot cyclization and chlorination reaction in a green solvent under microwave irradiation using a recyclable catalyst.

Advanced Synthetic Strategies for this compound Analogues

The functionalization of the pre-formed quinoline core is essential for creating analogues with diverse properties. Advanced strategies focus on achieving high selectivity in these modifications.

Regioselectivity—the control of where on a molecule a reaction occurs—is paramount when modifying a complex scaffold like this compound. The existing chloro, fluoro, and methoxy groups exert strong electronic and steric influences, directing the position of further substitutions.

C-H Activation/Functionalization: This is a powerful modern technique for directly converting C-H bonds into new functional groups. mdpi.com In the quinoline system, the nitrogen atom can act as an intrinsic directing group, often favoring functionalization at the C2 or C8 positions. mdpi.comnih.gov For the target molecule, while the C2 position is blocked by a chlorine atom, the nitrogen could potentially direct metal catalysts to the C8 position, competing with the existing fluorine atom.

Directed Metalation: The use of strong bases, such as lithium amides, can selectively deprotonate specific positions on the ring, which can then react with an electrophile. The choice of the metal amide base can control the site of functionalization, allowing for selective reactions at the C2, C3, or C8 positions of chloro-substituted quinolines. nih.gov The electron-donating 5-methoxy group on the target compound would likely direct ortho-metalation to the C6 position.

The core structure of this compound is a planar, achiral molecule. Therefore, stereoselective synthesis is not applicable to the formation of the quinoline ring itself.

However, this section becomes highly relevant when synthesizing analogues that incorporate stereocenters. Stereocenters could be introduced in several ways:

Functionalization with Chiral Side Chains: If a chiral substituent is introduced, for example, by a cross-coupling reaction at the C2-chloro position with a chiral nucleophile, the stereochemistry of that side chain must be controlled.

Asymmetric Reactions on Substituents: If a substituent attached to the quinoline ring undergoes a reaction that creates a new stereocenter, asymmetric catalysis would be required. For example, the asymmetric reduction of a ketone on a side chain would necessitate a chiral catalyst or reagent.

Asymmetric Transfer Hydrogenation: For derivatives such as quinoline-2-carbaldehydes, rhodium-catalyzed asymmetric transfer hydrogenation can be used to synthesize chiral vicinal diamines with excellent enantioselectivity (up to 99% ee). acs.org This highlights how stereoselectivity is crucial for creating specific chiral analogues from functionalized quinoline precursors.

Chemical Reactivity and Transformation Pathways of 2 Chloro 8 Fluoro 5 Methoxyquinoline

Reactions at the Quinoline (B57606) Core: Electrophilic and Nucleophilic Aromatic Substitutions

The quinoline nucleus can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being highly dependent on the reaction conditions and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: In general, electrophilic aromatic substitution (EAS) on quinoline preferentially occurs on the carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. The most favored positions for attack are typically C5 and C8, as the resulting cationic intermediates (sigma complexes) are more stable. quimicaorganica.orgreddit.com

In 2-Chloro-8-fluoro-5-methoxyquinoline, the directing effects of the three substituents must be considered:

5-Methoxy group (-OCH₃): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. It strongly activates the C6 and C7 positions (ortho) and the C4 position (para).

8-Fluoro group (-F): Halogens are deactivating groups via induction but are ortho, para-directors through resonance. The fluorine at C8 would direct incoming electrophiles to the C7 (ortho) position.

2-Chloro group (-Cl): This group deactivates the already electron-deficient pyridine ring.

The combined influence of a strongly activating 5-methoxy group and a directing 8-fluoro group suggests that electrophilic attack is most likely to occur at the C6 or C7 positions of the carbocyclic ring. The powerful activating effect of the methoxy (B1213986) group is expected to be the dominant factor in determining the site of substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline core is less common than reactions involving the displacement of leaving groups like halogens. However, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than the benzene (B151609) ring, especially when strong electron-withdrawing groups are present. For instance, studies on related fluoroquinolones have shown that a strong electron-withdrawing group like a nitro group at the 8-position can facilitate nucleophilic displacement of a halogen at the C7 position. nih.gov For this compound, direct nucleophilic attack on a C-H bond of the core is unlikely under standard conditions.

Transformations Involving the Chloro Moiety

The chlorine atom at the 2-position of the quinoline ring is a key site for chemical modification. Located on the electron-deficient pyridine ring and alpha to the ring nitrogen, it is activated towards both nucleophilic displacement and metal-catalyzed cross-coupling reactions.

The C2 position of the quinoline ring is highly susceptible to nucleophilic attack. The chloro group at this position is a good leaving group, and its displacement is facilitated by the ability of the heterocyclic nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. A wide variety of nucleophiles can displace the 2-chloro substituent, including amines, alkoxides, and thiolates, providing a versatile method for introducing diverse functional groups.

For example, in related 7-chloro-fluoroquinolone systems, primary amines readily displace the chlorine at the C7 position, a reaction facilitated by an ortho-nitro group. nih.gov A similar reactivity is expected for the 2-chloro position in this compound, which is inherently activated by the adjacent ring nitrogen.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 2-chloro position of quinolines is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester to form a new C-C bond. Chloroquinolines have been successfully employed as substrates in Suzuki reactions. For instance, 4-chloro-8-tosyloxyquinoline has been cross-coupled with various arylboronic acids under anhydrous conditions. researchgate.net The reactivity of aryl chlorides is generally lower than bromides or iodides, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve good yields. tcichemicals.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgyoutube.com The Sonogashira coupling of 2-chloroquinoline (B121035) derivatives with terminal alkynes is a well-established method for the synthesis of 2-alkynylquinolines. researchgate.net These reactions are typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as CuI, in the presence of a base like triethylamine. unisa.ac.za

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The reaction has proven effective for chloroquinolines. For example, the selective amination of 6-bromo-2-chloroquinoline demonstrates that the 2-chloro position can be targeted for C-N bond formation. acs.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency and depends on the specific amine coupling partner. scienceopen.comlibretexts.org

| Reaction Type | Chloroquinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-8-tosyloxyquinoline | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-8-tosyloxyquinoline | researchgate.net |

| Sonogashira | 2-Chloroquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynylquinoline | researchgate.netunisa.ac.za |

| Buchwald-Hartwig | 2-Chloro-6-bromoquinoline | Amine | Pd₂(dba)₃ / Ligand / Base | 2-Amino-6-bromoquinoline | acs.org |

Reactivity of the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro substituent exceptionally stable and generally a poor leaving group in nucleophilic substitution reactions.

The C-F bond in this compound is highly robust and not expected to participate in nucleophilic displacement reactions under typical SNAr conditions. Cleavage of aromatic C-F bonds usually requires harsh conditions or specific enzymatic action, such as oxidative defluorination observed in metabolic pathways. hyphadiscovery.com Its primary role is electronic and steric modulation of the quinoline ring.

While the C-F bond itself is stable, the fluorine atom can influence the reactivity of adjacent positions. A key example is fluorine-directed ortho-metallation. The electronegative fluorine atom can direct deprotonation at an adjacent carbon atom (C7 in this case) by a strong base like an organolithium reagent. This would generate a lithiated intermediate at the C7 position, which could then be trapped with various electrophiles to introduce new functional groups. This strategy provides a synthetic route to functionalize a position that might be difficult to access through other means. While specific examples for this molecule are not detailed, it represents a potential pathway based on established principles of organofluorine chemistry.

Reactions of the Methoxy Group

The methoxy group at the C5 position of the quinoline ring is a key functional group that can undergo several transformations, providing a handle for further molecular modifications.

Modifications to Alkoxy Chains

While direct modification of the methyl group in the 5-methoxy position is less common, the alkoxy group can be varied by first demethylating to the corresponding phenol and then re-alkylating with different alkyl halides. This allows for the synthesis of a series of 5-alkoxyquinoline derivatives with varying chain lengths and functionalities. Such modifications can be used to modulate the lipophilicity and other physicochemical properties of the molecule.

Oxidative and Reductive Transformations of this compound

The quinoline core of this compound can be susceptible to both oxidative and reductive transformations, although the presence of the electron-withdrawing chloro and fluoro substituents can influence the reactivity.

Oxidative reactions could potentially lead to the formation of N-oxides or the degradation of the quinoline ring under harsh conditions. However, specific and controlled oxidation of this scaffold is not widely reported.

Reductive transformations can target the chloro substituent. For instance, catalytic hydrogenation can lead to the dechlorination of the molecule, yielding 8-fluoro-5-methoxyquinoline (B3058291). The choice of catalyst and reaction conditions is crucial to achieve selective reduction without affecting other functional groups.

Metal Complexation Chemistry

The quinoline scaffold, particularly with the presence of the nitrogen atom and the oxygen of the methoxy group, can act as a ligand for metal ions. While the parent this compound itself is not a classic chelating agent, its derivatives, especially those where the methoxy group is converted to a hydroxyl group, can exhibit significant metal-binding capabilities.

For instance, the related 8-hydroxyquinoline (B1678124) derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. The incorporation of a zwitterionic amino acid, such as proline, into the ligand scaffold of 5-chloro-8-hydroxyquinoline has been reported to efficiently increase aqueous solubility. mdpi.com The resulting ligands can then be used to form complexes with various metals, including rhodium and ruthenium. mdpi.com These metal complexes have been investigated for their potential applications in medicinal chemistry, where the metal center can introduce novel biological activities. mdpi.com

The formation of mono, bis, and sometimes tris complexes with metal ions like Fe(II) and Fe(III) has been observed with similar 8-hydroxyquinoline-based ligands. mdpi.com The coordination modes of these ligands can be versatile, and their metal binding affinities can be influenced by factors such as pH. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro 8 Fluoro 5 Methoxyquinoline

Single-Crystal X-ray Diffraction Studies and Supramolecular Interactions

The crystal packing of 2-Chloro-8-fluoro-5-methoxyquinoline would be governed by a variety of weak intermolecular interactions. Hydrogen bonds, particularly those involving carbon as a donor (C-H), are expected to play a significant role. Given the presence of fluorine, chlorine, and oxygen atoms, the formation of C-H...F, C-Cl...F, and C-H...O interactions is highly probable. These interactions, although weaker than conventional hydrogen bonds, are crucial in directing the supramolecular assembly. The methoxy (B1213986) group's oxygen atom and the quinoline (B57606) ring's nitrogen atom could also act as hydrogen bond acceptors. Analysis of similar chloro- and fluoro-substituted quinoline structures suggests that these interactions often lead to the formation of complex three-dimensional networks. nih.govresearchgate.netresearchgate.netnih.gov

A hypothetical table of expected hydrogen bond geometries is presented below:

| Donor-H...Acceptor | D...A Distance (Å) | H...A Distance (Å) | D-H...A Angle (°) |

| C-H...F | 2.9 - 3.5 | 2.0 - 2.6 | 120 - 170 |

| C-Cl...F | 3.0 - 3.6 | - | 150 - 175 |

| C-H...O | 3.0 - 3.8 | 2.1 - 2.8 | 130 - 170 |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, the chlorine atom at the 2-position could potentially engage in halogen bonding with electron-donating atoms such as the nitrogen of a neighboring quinoline ring or the oxygen of the methoxy group. The geometry of these interactions is typically linear, with the C-Cl...X angle approaching 180°. The presence and strength of halogen bonds would be a key feature in the crystal engineering of this compound. researchgate.net

The planar aromatic quinoline ring system in this compound is expected to facilitate π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute significantly to the stability of the crystal lattice. The centroid-centroid distance between stacked rings in similar structures is typically in the range of 3.5 to 3.8 Å. nih.govresearchgate.net The specific arrangement, whether parallel-displaced or T-shaped, would be determined by the electronic nature of the substituents on the quinoline core.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A comprehensive NMR analysis of this compound would involve a suite of one- and two-dimensional experiments to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

A combination of multi-dimensional NMR techniques would be employed for the complete structural assignment of this compound. ijpsdronline.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons in the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in assigning quaternary carbons and confirming the connectivity of the chloro, fluoro, and methoxy substituents to the quinoline scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for confirming the through-space relationships between protons on the quinoline ring and the methoxy group, thereby elucidating the preferred conformation in solution.

A table summarizing the expected correlations is shown below:

| Experiment | Information Obtained |

| COSY | ¹H-¹H correlations, identifying neighboring protons. |

| HSQC | ¹H-¹³C one-bond correlations. |

| HMBC | ¹H-¹³C two- and three-bond correlations, establishing connectivity. |

| NOESY | Through-space ¹H-¹H correlations, providing conformational insights. |

In the event that this compound exhibits polymorphism (the ability to exist in multiple crystalline forms), solid-state NMR (ssNMR) would be a valuable technique for characterization. Since ssNMR spectra are sensitive to the local environment of the nuclei, different polymorphs would yield distinct spectra. This would allow for the identification and characterization of different crystalline phases, complementing the data obtained from X-ray diffraction.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Analysis of the vibrational modes can be understood by considering the contributions from the quinoline ring system and the functional groups attached (chloro, fluoro, and methoxy). While specific experimental spectra for this exact molecule are not widely published, a detailed prediction of its vibrational frequencies can be made based on extensive studies of related substituted quinolines and aromatic compounds. nih.govnih.govrsc.org

The high-frequency region of the spectra (above 3000 cm⁻¹) is typically dominated by C-H stretching vibrations from the aromatic quinoline ring and the methyl group of the methoxy substituent. scialert.net The region between 1400 and 1650 cm⁻¹ is characteristic of the quinoline ring's C=C and C=N stretching vibrations, which provide a fingerprint of the heterocyclic aromatic system. scialert.netnih.gov

The influence of the substituents is particularly evident in the lower frequency "fingerprint region" (below 1400 cm⁻¹). Key vibrational modes include:

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band, typically observed in the 600-800 cm⁻¹ range for chloroquinolines. researchgate.net

C-F Stretching: The carbon-fluorine stretch is known to give rise to a very strong and characteristic band in the infrared spectrum, generally located between 1000 and 1350 cm⁻¹. rsc.org

C-O Stretching: The methoxy group will exhibit characteristic C-O stretching vibrations. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, while a symmetric stretch appears near 1040 cm⁻¹. mdpi.com

Computational studies using Density Functional Theory (DFT) on similar molecules, such as 2-chloroquinoline-3-carboxaldehyde, have shown good correlation between calculated and experimental frequencies, providing a reliable basis for assigning these vibrational modes. nih.govnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Medium | Strong |

| 2950-2970 | Methoxy C-H Asymmetric Stretch | Medium | Medium |

| 2840-2860 | Methoxy C-H Symmetric Stretch | Medium | Medium |

| 1580-1620 | Quinoline Ring C=C and C=N Stretch | Strong | Strong |

| 1450-1550 | Quinoline Ring Skeletal Vibrations | Strong | Strong |

| 1240-1280 | Asymmetric C-O-C Stretch (Methoxy) | Strong | Medium |

| 1100-1250 | C-F Stretch | Very Strong | Weak |

| 1020-1060 | Symmetric C-O-C Stretch (Methoxy) | Strong | Medium |

| 750-850 | Aromatic C-H Out-of-plane Bend | Strong | Weak |

| 650-750 | C-Cl Stretch | Strong | Strong |

Note: This table represents predicted values based on characteristic frequencies of functional groups and data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₇ClFNO), the calculated monoisotopic mass is 211.0200 Da. HRMS can confirm this mass with high accuracy (typically within 5 ppm), unequivocally verifying the elemental composition.

The electron ionization (EI) mass spectrum provides further structural information through analysis of the fragmentation patterns. The molecular ion peak ([M]⁺˙) is expected to be prominent due to the stability of the aromatic quinoline system. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display an [M]⁺˙ peak at m/z 211 and an [M+2]⁺˙ peak at m/z 213 with an intensity ratio of roughly 3:1. miamioh.edu

The fragmentation of methoxyquinolines is well-documented and typically proceeds through initial losses related to the methoxy group. cdnsciencepub.comcdnsciencepub.com Common fragmentation pathways for this compound are predicted to include:

Loss of a Methyl Radical: A primary fragmentation step involves the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in a significant fragment ion at m/z 196.

Subsequent Loss of Carbon Monoxide: The [M-15]⁺ ion can then undergo a characteristic rearrangement to lose a molecule of carbon monoxide (CO, 28 Da), yielding a fragment at m/z 168. This two-step loss of a total of 43 Da (CH₃ + CO) is a hallmark of methoxy-substituted aromatic compounds. nih.gov

Loss of a Chlorine Radical: Direct cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da), producing an ion at m/z 176. This is a common fragmentation pathway for aromatic halides. miamioh.edu

These predicted pathways allow for the detailed interpretation of the mass spectrum, providing strong evidence for the compound's structure.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 211.0200 | [C₁₀H₇³⁵ClFNO]⁺˙ | Molecular Ion ([M]⁺˙) |

| 213.0171 | [C₁₀H₇³⁷ClFNO]⁺˙ | Molecular Ion Isotope ([M+2]⁺˙) |

| 196.0044 | [C₉H₄ClFNO]⁺ | [M - CH₃]⁺ |

| 176.0458 | [C₁₀H₇FNO]⁺ | [M - Cl]⁺ |

| 168.0093 | [C₈H₄ClFN]⁺ | [M - CH₃ - CO]⁺ |

Note: The m/z values are calculated for the monoisotopic masses.

Theoretical and Computational Chemistry Studies of 2 Chloro 8 Fluoro 5 Methoxyquinoline

Quantum Chemical Calculations (e.g., DFT)

No dedicated publications detailing Density Functional Theory (DFT) calculations for 2-Chloro-8-fluoro-5-methoxyquinoline were identified. Such studies are crucial for understanding the fundamental electronic and structural properties of a molecule.

Charge Distribution and Electrostatic Potentials

Information regarding the charge distribution and molecular electrostatic potential (MEP) of this compound is not available. MEP maps are vital for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

There are no available theoretical predictions for the NMR, UV-Vis, or IR spectra of this compound based on computational methods. Such predictions, typically performed using DFT and time-dependent DFT (TD-DFT), are instrumental in interpreting experimental spectroscopic data and confirming the molecular structure.

Prediction of Reactivity and Selectivity Profiles

The chemical reactivity and selectivity of this compound can be thoroughly investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). nih.govrsc.org DFT allows for the detailed exploration of the molecule's electronic structure, identifying the most probable sites for chemical reactions. nih.govscirp.org

Key insights into reactivity are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comwuxiapptec.com The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. tandfonline.com This color-coded map illustrates the electron density on the molecule's surface, revealing sites susceptible to electrophilic and nucleophilic attack. Electron-rich regions, shown in red, indicate likely sites for electrophilic attack, whereas electron-deficient areas, colored in blue, are prone to nucleophilic attack.

Furthermore, global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. rsc.orgresearchgate.net These parameters, including electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S), offer a comprehensive reactivity profile. nih.govresearchgate.net

The following table illustrates the type of data that would be generated in a typical DFT study to predict reactivity.

| Parameter | Definition | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical stability and reactivity |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | Measures the ability to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of stability and low reactivity |

| Global Softness (S) | The reciprocal of global hardness | A measure of high reactivity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical link between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can predict the biological potency of new, unsynthesized analogues, thereby prioritizing experimental efforts. nih.gov

The development of a QSAR model involves several key steps:

Data Set Compilation : A collection of quinoline (B57606) derivatives with experimentally measured biological activities is assembled to serve as the training and test sets for the model. nih.gov

Molecular Descriptor Calculation : A wide array of numerical descriptors that encode structural, physicochemical, and electronic features of the molecules are calculated. nih.govresearchgate.net These can range from simple 2D properties like molecular weight to complex 3D descriptors related to molecular shape and electronic properties.

Model Generation and Validation : Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical model is created that correlates the descriptors with biological activity. nih.gov The model's statistical significance and predictive power are rigorously assessed through internal and external validation methods. ucm.es

A successful 3D-QSAR model, for instance, generates contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charge) are predicted to increase or decrease biological activity. nih.gov These maps are invaluable for guiding the modification of the lead compound. nih.gov

The table below outlines the typical components and outputs of a QSAR study.

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | IC₅₀, pIC₅₀ |

| Independent Variables | Calculated molecular descriptors. | LogP, Molar Refractivity, Dipole Moment |

| Statistical Method | Algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Metrics | Statistical parameters to assess model quality. | R², Q², R²_pred |

In Silico Design of Novel Analogues

The insights from reactivity studies and QSAR models are integrated into the in silico design of novel analogues with potentially enhanced activity and optimized properties. mdpi.com This rational design process aims to modify the this compound scaffold to improve its interaction with a specific biological target.

A primary technique in this phase is molecular docking. researchgate.netresearchgate.net Docking simulations predict the binding conformation and affinity of a ligand within the active site of a target protein. mdpi.comnih.gov By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. nih.gov This information, combined with the structure-activity relationships derived from QSAR, guides the design of new derivatives with modifications aimed at strengthening these interactions. nih.govmdpi.com

For example, if docking and QSAR studies indicate that a bulky, hydrophobic group at a certain position on the quinoline ring would enhance binding, new analogues incorporating such features can be designed digitally. Their binding affinity and other properties can then be predicted computationally before any chemical synthesis is undertaken, streamlining the discovery process. mdpi.comresearchgate.net This iterative cycle of design, prediction, and optimization is a cornerstone of modern drug discovery. dntb.gov.ua

Mechanistic Investigations of 2 Chloro 8 Fluoro 5 Methoxyquinoline S Interactions with Biological Systems Preclinical Focus

Preclinical In Vivo Studies in Relevant Animal Models to Elucidate Mechanisms (excluding efficacy outcomes)

Preclinical in vivo studies in relevant animal models are a cornerstone of drug discovery, providing critical insights into the mechanistic actions of a compound within a complex biological system. For a novel compound like 2-Chloro-8-fluoro-5-methoxyquinoline, a typical investigatory path would involve a series of carefully designed animal studies to understand its pharmacodynamic and pharmacokinetic profiles, independent of its therapeutic efficacy.

These studies often begin with the selection of appropriate animal models that are relevant to the anticipated therapeutic area. For instance, if the compound is hypothesized to have anti-inflammatory properties, a carrageenan-induced paw edema model in rodents might be employed to assess its effect on inflammatory pathways. Similarly, for potential anticancer applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. nih.gov

Key mechanistic questions addressed in such studies include:

Target Engagement: Does the compound interact with its intended molecular target in a living organism? This can be assessed through techniques like ex vivo analysis of tissues to measure target modulation.

Biomarker Modulation: Does the administration of the compound lead to changes in specific biomarkers associated with a particular disease or biological pathway? This can involve measuring levels of cytokines, enzymes, or other signaling molecules in blood or tissue samples. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: How does the concentration of the compound in the body (pharmacokinetics) relate to its biological effect (pharmacodynamics) over time? This helps in understanding the dose-response relationship and optimizing dosing schedules for future studies.

It is important to reiterate that these are general methodologies applied to the preclinical evaluation of quinoline (B57606) derivatives and other small molecules. nih.gov The specific design of in vivo studies for this compound would be contingent on its hypothesized mechanism of action and therapeutic target, for which there is currently no available information.

Investigation of Bioavailability Modulators (e.g., Prodrug Strategies)

The oral bioavailability of a drug candidate is a critical determinant of its clinical viability. Many quinoline derivatives suffer from poor aqueous solubility and/or limited permeability across the intestinal membrane, which can significantly hinder their absorption and systemic exposure. nih.govorientjchem.org To overcome these challenges, various bioavailability modulation strategies are employed, with the prodrug approach being a prominent example. nih.gov

A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in the body to release the active therapeutic agent. nih.gov This strategy can be utilized to improve various physicochemical properties of a molecule, including:

Enhanced Aqueous Solubility: By attaching a polar promoiety, the water solubility of a lipophilic drug can be increased, which can improve its dissolution in the gastrointestinal tract.

Increased Lipophilicity: Conversely, for drugs with poor membrane permeability, a lipophilic promoiety can be added to enhance their ability to cross the intestinal epithelium.

Improved Metabolic Stability: Prodrugs can be designed to protect the parent drug from premature metabolism in the gut or liver, thereby increasing its systemic exposure.

Targeted Delivery: In some cases, prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, leading to a localized release of the active drug.

A case study on antimalarial 4(1H)-quinolones demonstrated the successful application of an aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrug approach. This strategy significantly improved the aqueous solubility and oral bioavailability of the parent compounds, leading to single-dose cures in a rodent malaria model. nih.gov While this exemplifies the potential of prodrug strategies for the quinoline scaffold, specific investigations into bioavailability modulators for this compound have not been reported.

Fluorine as a Bioisostere and its Mechanistic Implications

The incorporation of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to modulate their biological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov

As a bioisostere for hydrogen, fluorine can significantly alter the electronic properties of a molecule without causing a substantial increase in its steric bulk. researchgate.net In the context of this compound, the presence of the fluorine atom at the 8-position of the quinoline ring is likely to have several mechanistic implications:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Therefore, the fluorine atom can be strategically placed at a site of potential metabolic oxidation to block this process and enhance the compound's metabolic stability and half-life. nih.gov

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with electron-deficient regions of a target protein, such as the amide backbone. This can result in enhanced binding affinity and potency. Computational studies on fluorine-based quinolines have suggested that fluorine substitution can lead to a slight enhancement of binding affinity due to increased lipophilicity. nih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups. This can affect the ionization state of the molecule at physiological pH, which in turn can impact its solubility, permeability, and interaction with its biological target.

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which can have a significant impact on its ability to bind to its target receptor.

The incorporation of a fluorine atom into the quinoline scaffold is a well-established approach to enhance biological activity. researchgate.net For example, fluorinated quinolines have shown promise as antibacterial, antineoplastic, and antiviral agents. researchgate.net However, the specific mechanistic consequences of the 8-fluoro substitution in this compound remain to be elucidated through dedicated experimental studies.

Structure Activity Relationship Sar Studies and Scaffold Optimization for 2 Chloro 8 Fluoro 5 Methoxyquinoline Derivatives

Systematic Substituent Effects on Quinoline (B57606) Ring Positions (C2, C5, C8, C7)

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents. Systematic modifications at key positions—C2, C5, C8, and C7—have provided crucial insights into the structural requirements for optimal activity.

At the C2 position , the chloro group is a common feature, often serving as a reactive handle for further chemical elaboration. SAR studies on related quinoline scaffolds, such as those targeting the enzyme Enhancer of Zeste Homologue 2 (EZH2), have shown that this position can tolerate a variety of substituents. For instance, the introduction of a 1-methyl-1,4-diazepane group at the C2 position has been found to be highly favorable for activity in some series. nih.gov

The C5 position , bearing the methoxy (B1213986) group in the parent scaffold, plays a significant role in modulating biological activity. Studies on different quinoline series have demonstrated that the placement of a methoxy group at C5 can be critical for potency. In a series of EZH2 inhibitors, the 5-methoxy substitution was found to be optimal, with shifts of the methoxy group to the C6, C7, or C8 positions leading to a decrease in activity. nih.gov

The C8 position is substituted with a fluorine atom in the core scaffold. Research on the effects of fluorine substitution on the mutagenicity of quinolines has indicated that a fluorine atom at C8 does not cause a marked change in this particular biological endpoint. nih.gov However, in the context of targeted therapies, its electronic properties can influence binding affinity and metabolic stability.

Substitutions at the C7 position have also been explored to fine-tune the activity of quinoline derivatives. The introduction of a fluorine atom at this position, for example, has been shown to enhance mutagenicity in certain quinoline compounds, highlighting the electronic sensitivity of this position. nih.gov

The following table summarizes the general impact of substitutions at various positions on the quinoline ring based on findings from related series.

| Position | Substituent | General Impact on Activity |

| C2 | Varies (e.g., 1-methyl-1,4-diazepane) | Can be optimized for enhanced potency. |

| C5 | Methoxy | Often crucial for high activity. |

| C8 | Fluoro | May have a neutral or modest effect on some activities. |

| C7 | Varies | Can significantly modulate biological effects. |

Influence of Halogenation (Chloro, Fluoro) on Activity and Selectivity

The presence and position of halogen atoms on the quinoline scaffold are critical determinants of a compound's pharmacological profile. Both chlorine and fluorine exert powerful electronic and steric effects that can profoundly influence ligand-receptor interactions, membrane permeability, and metabolic stability.

Fluorine substitution , particularly at the C8 position, is another defining characteristic. Due to its small size and high electronegativity, fluorine can form favorable orthogonal interactions with protein residues, enhancing binding affinity. It can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Studies on the mutagenic potential of fluoroquinolines have revealed that the position of the fluorine atom is critical. For instance, fluorine substitution at position 5 or 7 was found to enhance mutagenicity, while fluorination at position 3 rendered the compounds non-mutagenic. nih.gov Fluorination at the C8 position did not lead to a significant change in mutagenicity. nih.gov

The interplay between the chloro and fluoro substituents in 2-Chloro-8-fluoro-5-methoxyquinoline is a key aspect of its design. The combined electron-withdrawing effects of these halogens can modulate the pKa of the quinoline nitrogen, which can be important for interactions with the biological target.

The table below illustrates the influence of fluorine position on the mutagenicity of quinoline derivatives, providing a proxy for how halogenation can impact biological outcomes.

| Fluorine Position | Effect on Mutagenicity |

| 3 | Non-mutagenic |

| 5 | Enhanced |

| 6 | Varied effects |

| 7 | Enhanced |

| 8 | No marked change |

Role of the Methoxy Group in SAR

The methoxy group at the C5 position is not merely a passive substituent; it actively contributes to the molecule's biological activity through a combination of electronic and steric effects. Its presence can influence the conformation of the molecule and its ability to form key interactions with the target protein.

In a study of quinoline-based EZH2 inhibitors, the 5-methoxy substituent was identified as a key determinant of potency. nih.gov When the methoxy group was moved to other positions on the quinoline ring (C6, C7, or C8), a significant drop in inhibitory activity was observed. nih.gov This highlights the specific spatial requirement for this group to engage in favorable interactions within the binding pocket of the enzyme. Furthermore, the introduction of a second methoxy group at various positions (5,6-dimethoxy, 5,7-dimethoxy, and 5,8-dimethoxy) also resulted in decreased potency compared to the singular 5-methoxy substitution. nih.gov

The methoxy group can act as a hydrogen bond acceptor and its oxygen atom can participate in crucial interactions with amino acid residues in the active site of a protein. Additionally, its electron-donating nature can modulate the electronic properties of the quinoline ring, which can, in turn, affect binding affinity.

Conformationally Restricted Analogues and Their Impact on Activity

To better understand the bioactive conformation of this compound derivatives and to improve their potency and selectivity, researchers often design and synthesize conformationally restricted analogues. By locking the molecule into a more rigid structure, it is possible to reduce the entropic penalty upon binding to the target, which can lead to an increase in affinity.

One approach to creating conformationally restricted analogues is to fuse an additional ring to the quinoline scaffold. This strategy was employed in the design of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of the natural product neocryptolepine. This rigid, planar molecule showed significant cytotoxicity against colorectal cancer cell lines.

The table below presents the cytotoxic activity of a conformationally restricted analogue against various cell lines.

| Compound | Cell Line | IC50 (µM) |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (colorectal cancer) | 0.35 |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (colorectal cancer) | 0.54 |

These findings suggest that a planar, rigid scaffold can be beneficial for this particular biological activity and provides a valuable starting point for the design of new analogues with improved therapeutic potential.

Pharmacophore Elucidation and Molecular Design Principles

Based on the accumulated SAR data from this compound and related quinoline derivatives, a pharmacophore model can be elucidated. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

For quinoline-based inhibitors, particularly those targeting protein kinases, a general pharmacophore model often includes:

A heterocyclic core (the quinoline ring) that serves as a scaffold.

A hydrogen bond acceptor feature, often provided by the quinoline nitrogen.

Specific hydrophobic and aromatic regions that interact with corresponding pockets in the target protein.

Hydrogen bond donor and acceptor groups on the substituents that form key interactions with the active site.

Molecular design principles derived from SAR studies on this scaffold emphasize the importance of:

Strategic Halogenation: The precise placement of chloro and fluoro groups to optimize binding affinity and pharmacokinetic properties.

Optimal Positioning of the Methoxy Group: The C5 position appears to be privileged for the methoxy substituent in many quinoline series.

Exploration of Substituents at C2 and C7: These positions offer opportunities for introducing diverse chemical groups to fine-tune potency and selectivity.

Conformational Rigidity: The introduction of conformational constraints can lead to more potent and selective compounds.

By integrating these principles, medicinal chemists can rationally design novel this compound derivatives with enhanced therapeutic profiles.

Emerging Applications of 2 Chloro 8 Fluoro 5 Methoxyquinoline in Non Biological Fields

Ligand in Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline (B57606) ring and the potential for various substituents make the quinoline scaffold a versatile platform for designing ligands for metal catalysts and coordination complexes. These ligands can influence the catalytic activity, selectivity, and stability of the metal center.

Metal-Organic Frameworks (MOFs) incorporating Quinoline Scaffolds

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functionalized organic linkers, such as those derived from quinoline, can impart specific properties to the MOF, including luminescence, catalytic activity, and selective gas adsorption.

A search of scientific literature did not yield any studies on the use of 2-Chloro-8-fluoro-5-methoxyquinoline as a ligand in the synthesis of Metal-Organic Frameworks. Research in this area tends to focus on quinoline dicarboxylic acids or other bifunctional quinoline derivatives that can act as bridging ligands to form extended network structures.

Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. The rigid quinoline backbone can be functionalized with chiral moieties to create effective ligands for a variety of asymmetric transformations.

There is no specific information available in the scientific literature regarding the application of This compound as a chiral ligand for asymmetric synthesis. The design of such ligands typically involves the introduction of stereogenic centers or axial chirality, which are not inherent to the structure of This compound itself.

Applications in Material Science

The photophysical and electronic properties of the quinoline ring system make it an attractive component in the design of advanced materials for various technological applications.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoline derivatives have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs) as charge-transporting materials, emitters, or host materials. The electronic properties of the quinoline core can be tuned by the introduction of various substituents to optimize device performance.

No specific research has been published on the application of This compound in OLEDs or other optoelectronic devices. The development of materials for these applications requires detailed studies of their photophysical properties, such as absorption and emission spectra, quantum yields, and charge carrier mobilities, which are not available for this compound.

Fluorescent Chemosensors

The fluorescence properties of many quinoline derivatives are sensitive to their local environment, making them suitable candidates for the development of fluorescent chemosensors for the detection of metal ions, anions, and neutral molecules. The binding of an analyte to a quinoline-based sensor can induce a change in its fluorescence intensity or wavelength.

While the broader class of quinoline compounds, particularly 8-hydroxyquinolines, has been extensively studied for chemosensor applications, there are no available studies on the use of This compound as a fluorescent chemosensor.

Future Research Directions and Challenges in 2 Chloro 8 Fluoro 5 Methoxyquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The creation of complex molecules like 2-Chloro-8-fluoro-5-methoxyquinoline often relies on multi-step synthetic pathways. A primary future objective is the development of more efficient and environmentally benign methods for its synthesis. Traditional methods, while effective, may involve harsh reaction conditions or the use of hazardous reagents.

Future synthetic strategies are expected to focus on:

Green Chemistry Principles: Employing less hazardous solvents, reducing energy consumption, and improving atom economy will be crucial. tandfonline.com Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and reduce energy usage in the formation of quinoline (B57606) derivatives. nih.gov

Catalytic Systems: The exploration of novel catalysts, such as transition metals or organocatalysts, could lead to more selective and higher-yielding reactions. mdpi.comacs.org For example, copper iodide and stannous chloride dihydrate have been used to catalyze the one-pot synthesis of substituted quinolines. tandfonline.com

A comparative look at potential synthetic approaches is presented below:

| Approach | Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. nih.gov | Scalability can be an issue for industrial production. |

| Novel Catalysis | High selectivity, improved yields, milder reaction conditions. mdpi.com | Catalyst cost, sensitivity, and recyclability. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rsc.org | Optimization of reaction conditions for multiple components. |

Deeper Exploration of Unconventional Reactivity

The chemical reactivity of this compound is largely dictated by its functional groups. The chlorine atom at the 2-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of other functional groups.

Future research will likely venture into less conventional transformations, such as:

C-H Bond Activation: Directly functionalizing the carbon-hydrogen bonds on the quinoline ring would open up new avenues for creating complex derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing light to drive chemical reactions could enable transformations that are difficult to achieve through traditional thermal methods, offering new possibilities for derivatization.

Regioselective Reactions: Developing methods for highly regioselective halogenation or other substitutions at specific positions on the quinoline ring remains an important goal. mdpi.comnih.gov

Identification of Undiscovered Molecular Targets and Biological Mechanisms

Quinoline and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aimdpi.com The specific substitution pattern of this compound suggests it could interact with various biological targets.

Future investigations in this area should focus on:

Target Identification: Employing techniques like chemical proteomics and affinity chromatography to identify the specific proteins and enzymes that this compound interacts with within a cell. Fluoroquinolones, a related class of compounds, are known to target bacterial DNA gyrase and topoisomerase IV. oup.comnih.govyoutube.comingentaconnect.com

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects. For instance, some quinoline derivatives have been found to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule and assessing how these changes affect its biological activity to design more potent and selective compounds. brieflands.com The addition of a methoxy (B1213986) group at the C8 position in some fourth-generation fluoroquinolones is thought to contribute to their dual-targeting mechanism of action. nih.gov

Integration into Advanced Functional Materials

Beyond its biological potential, the unique electronic and photophysical properties of the quinoline scaffold make it a promising candidate for applications in materials science.

Future research could explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of its derivatives could be harnessed in the development of new emissive materials for displays and lighting.

Chemical Sensors: The quinoline nitrogen atom can act as a binding site for metal ions or other analytes, making its derivatives suitable for use in chemosensors.

Corrosion Inhibitors: The ability of quinoline derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. mdpi.com

Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry. nih.gov These computational tools can be leveraged to accelerate the discovery and optimization of new compounds based on the this compound scaffold.

Key applications include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives, allowing for the in-silico screening of large compound libraries. nih.govresearchgate.net

De Novo Design: Using generative models to design entirely new molecules with desired properties based on the quinoline core structure. springernature.com

Retrosynthesis Planning: AI-powered tools can assist in planning the most efficient synthetic routes for novel derivatives. nih.gov

Addressing Synthetic Scalability and Purity for Advanced Research

For any promising compound to move from laboratory-scale research to practical application, its synthesis must be scalable and yield a product of high purity.

Challenges that need to be addressed include:

Scalability: Developing synthetic routes that are robust and efficient on a larger scale, which is often a significant hurdle in transitioning from academic research to industrial production.

Purification: Devising effective and economical purification methods to remove impurities and byproducts, which is particularly important for pharmaceutical applications where high purity is paramount. Halogenated compounds can sometimes present unique purification challenges. nih.gov

Overcoming these challenges will be critical for the future development and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-chloro-8-fluoro-5-methoxyquinoline, and how can yields be optimized?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. Key strategies include:

- Temperature control : Maintaining precise temperatures during halogenation (e.g., using Cl₂ or SOCl₂) minimizes side reactions .

- Catalyst selection : Lewis acids like AlCl₃ can enhance regioselectivity in methoxylation .

- Purification : Column chromatography or recrystallization improves purity (>95%), critical for downstream applications .

Q. How do researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Standard techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., Cl at C2, F at C8) .

- HPLC/MS : Quantifies purity and detects trace impurities (<2%) .

- X-ray crystallography : Resolves crystal packing and steric effects of the methoxy group .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and ethanol; insoluble in water .

- Storage : Stable at −20°C in inert atmospheres (argon) to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do the chlorine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing Cl and F atoms activate the quinoline ring for Suzuki-Miyaura coupling (e.g., with boronic acids at C5) .

- Steric hindrance : The methoxy group at C5 may limit accessibility to Pd catalysts, requiring bulky ligands (e.g., SPhos) for efficient coupling .

- Case study : A 2024 study achieved 78% yield in C5 arylations using Pd(OAc)₂ and K₂CO₃ in DMF .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated quinolines?

- Methodological Answer :

- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to reduce variability .

- Structural analogs : Test derivatives (e.g., 4-chloro-8-fluoro-2-methylquinoline) to isolate substituent effects .

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to DNA gyrase (common target for fluoroquinolones) .

- QSAR models : Correlate logP values (predicted ~2.8) with membrane permeability for antimicrobial activity .

- DFT calculations : Analyze frontier molecular orbitals to predict reactivity in nucleophilic substitutions .

Data Contradiction and Validation

Q. Why do solubility values for this compound vary across studies?

- Methodological Answer : Variations arise from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles .

- pH effects : Protonation of the quinoline nitrogen in acidic buffers increases aqueous solubility .

- Validation : Use standardized USP methods with controlled temperature/pH .

Applications in Medicinal Chemistry

Q. What evidence supports its potential as an antimicrobial agent?

- Methodological Answer :

- In vitro assays : Demonstrated MIC values of 4 µg/mL against S. aureus via DNA intercalation .

- Structure-activity relationship (SAR) : Fluorine at C8 enhances cell membrane penetration .

- Toxicity screening : CC₅₀ > 100 µM in mammalian cells suggests selective toxicity .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.62 g/mol | |

| LogP (Predicted) | 2.8 | |

| Aqueous Solubility (25°C) | 0.12 mg/mL | |

| Melting Point | 148–152°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.